1-Isopropoxy-2-methoxy-4-nitrobenzene

Descripción general

Descripción

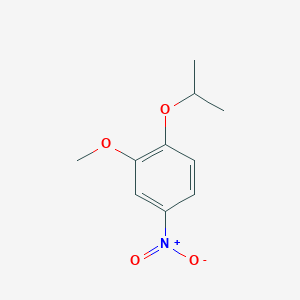

1-Isopropoxy-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C10H13NO4. It is a yellow crystalline solid commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is known for its unique structural features, which include an isopropoxy group, a methoxy group, and a nitro group attached to a benzene ring.

Métodos De Preparación

The synthesis of 1-Isopropoxy-2-methoxy-4-nitrobenzene typically involves the nitration of 1-isopropoxy-2-methoxybenzene. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the methoxy group . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

1-Isopropoxy-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methoxy and isopropoxy groups can participate in nucleophilic substitution reactions. For example, the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, where the isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic chemistry, 1-Isopropoxy-2-methoxy-4-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical transformations, making it a valuable starting material for:

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.

- Substitution Reactions : The methoxy and isopropoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of other nucleophiles.

- Oxidation Reactions : The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Biology

In biological research, this compound is utilized for studying enzyme interactions and as a probe in biochemical assays. It has been shown to interact with specific molecular targets, influencing binding affinities to various enzymes and receptors. The nitro group allows participation in redox reactions, which can inhibit specific enzymes involved in metabolic pathways.

Industry

In industrial applications, this compound is employed in the production of dyes and pigments. Its unique structure contributes to its effectiveness as a precursor in creating colorants used in various materials.

Toxicological Studies

Recent toxicological studies have highlighted potential health risks associated with this compound. Chronic exposure in rodent studies indicated significant liver weight increases and incidences of hepatocellular adenoma at high doses. These findings suggest a dose-dependent relationship between exposure levels and adverse health effects .

| Dose (ppm) | Liver Tumor Incidence (Male Rats) | Liver Tumor Incidence (Female Rats) |

|---|---|---|

| 0 | 0/50 | 0/50 |

| 4000 | 13/50 | 5/49 |

| 8000 | 11/50 | 8/49 |

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited human cytochrome P450 enzymes. This inhibition was quantified using various concentrations of the compound, revealing significant interactions that could influence drug metabolism .

Case Study 2: Toxicological Assessment

Another investigation focused on the chronic toxicity profile of this compound. Results indicated alterations in hematological parameters such as increased white blood cell counts and changes in hemoglobin concentrations at doses exceeding 4000 ppm . These findings underscore the importance of evaluating safety profiles for compounds used in industrial applications.

Mecanismo De Acción

The mechanism by which 1-Isopropoxy-2-methoxy-4-nitrobenzene exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and isopropoxy groups can influence the compound’s binding affinity to various enzymes and receptors. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .

Comparación Con Compuestos Similares

1-Isopropoxy-2-methoxy-4-nitrobenzene can be compared with other similar compounds, such as:

1-Methoxy-4-nitrobenzene: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain chemical reactions.

1-Isopropoxy-4-nitrobenzene: Lacks the methoxy group, which may affect its solubility and reactivity.

1-Isopropoxy-2-methoxybenzene: Lacks the nitro group, making it less reactive in redox reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various scientific applications.

Actividad Biológica

1-Isopropoxy-2-methoxy-4-nitrobenzene, with the molecular formula , is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, toxicity studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an isopropoxy group, a methoxy group, and a nitro group attached to a benzene ring. The structural formula can be represented as follows:

The compound's unique structure influences its interactions within biological systems, particularly its binding affinity to various enzymes and receptors.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound may interact with neurotransmitter receptors or other cellular targets, modulating their activity and affecting physiological responses.

Research indicates that compounds with similar structures often exhibit varying degrees of biological activity due to subtle differences in their functional groups and stereochemistry.

Toxicological Studies

Recent studies have highlighted the toxicological profile of this compound. Key findings include:

- Chronic Toxicity : Studies conducted on rodents revealed that exposure to high doses resulted in significant liver weight increases and incidences of hepatocellular adenoma. These effects were dose-dependent, with higher doses correlating with increased tumor incidence .

| Dose (ppm) | Liver Tumor Incidence (Male Rats) | Liver Tumor Incidence (Female Rats) |

|---|---|---|

| 0 | 0/50 | 0/50 |

| 4000 | 13/50 | 5/49 |

| 8000 | 11/50 | 8/49 |

- Hematological Changes : Significant alterations in blood parameters were observed, including increased white blood cell counts and changes in hemoglobin concentrations at doses above 4000 ppm .

Case Studies and Research Findings

- Carcinogenic Potential : A comprehensive evaluation indicated that long-term exposure to nitrobenzene derivatives could lead to carcinogenic effects. In particular, chronic exposure studies showed increased tumor formation in both liver and kidneys across different animal models .

- Oxidative Stress : The compound has been linked to oxidative stress mechanisms, leading to tissue damage and regenerative anemia due to methaemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood .

- Comparative Analysis : When compared to other nitrobenzene derivatives, such as p-nitrophenol, this compound exhibits unique biological activities due to its specific substituents. This structural difference may enhance its reactivity and interaction with biological targets .

Propiedades

IUPAC Name |

2-methoxy-4-nitro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPKJYFTUYYSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.